Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate
Description
Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate (CAS: 53001-69-7) is a fluorinated aromatic ester characterized by a methyl ester group, a bromine atom at the 3-position, and fluorine atoms at the 2,4,5,6-positions of the benzene ring . This compound is notable for its electron-deficient aromatic system due to the strong electron-withdrawing effects of fluorine and bromine substituents. It is synthesized via nucleophilic aromatic substitution (SNAr) reactions, similar to methods used for related tetrafluorinated benzoates (e.g., substitution of fluorine with azide groups in methyl 4-azido-2,3,5,6-tetrafluorobenzoate) .
Properties
IUPAC Name |
methyl 3-bromo-2,4,5,6-tetrafluorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4O2/c1-15-8(14)2-4(10)3(9)6(12)7(13)5(2)11/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIYINRANWFEORK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=C(C(=C1F)Br)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501265937 | |
| Record name | Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53001-69-7 | |
| Record name | Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501265937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate can be synthesized through several methods. One common synthetic route involves the bromination of methyl 2,4,5,6-tetrafluorobenzoate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to form the corresponding benzoic acid derivative.
Oxidation: Oxidative reactions can convert the methyl ester group to a carboxylic acid group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Reduction: The major product is 3-bromo-2,4,5,6-tetrafluorobenzoic acid.
Oxidation: The major product is 3-bromo-2,4,5,6-tetrafluorobenzoic acid.
Scientific Research Applications
Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate is utilized in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-bromo-2,4,5,6-tetrafluorobenzoate involves its interaction with molecular targets such as enzymes and receptors. The bromine and fluorine atoms on the benzene ring can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can further interact with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
a) Halogen vs. Azide Substitution
Methyl 4-azido-2,3,5,6-tetrafluorobenzoate (CAS: N/A) shares the same fluorinated backbone but replaces bromine with an azide group. The azide derivative exhibits distinct reactivity, enabling "click chemistry" applications in organic electronics . In contrast, the bromine substituent in the target compound facilitates further functionalization (e.g., Suzuki coupling) but reduces hydrolytic stability. Hydrolysis rates of brominated esters are slower compared to methyl-substituted analogs due to steric hindrance and weaker electron-donating effects of bromine .
b) Bromine vs. Trifluoromethyl Substitution
Methyl 3-bromo-5-(trifluoromethyl)benzoate (CAS: 187331-46-0) and methyl 3-bromo-4-(trifluoromethyl)benzoate (CAS: 455941-82-9) feature trifluoromethyl groups instead of fluorine atoms. The trifluoromethyl group (-CF₃) is more electron-withdrawing than fluorine, leading to enhanced electrophilicity at the carbonyl carbon and faster hydrolysis rates compared to the target compound .
c) Positional Isomerism
The position of substituents significantly impacts reactivity. For example, 3-chloro-2,4,5,6-tetrafluoropyridine derivatives show altered binding geometries in enzyme active sites compared to para-substituted analogs, highlighting the importance of substituent placement in molecular interactions .
Physicochemical Properties
a) Spectroscopic Data
- 19F NMR Shifts : Methyl 4-azido-2,3,5,6-tetrafluorobenzoate exhibits 19F NMR resonances at δ -141.38 (F-a) and -151.60 (F-b) . In contrast, brominated analogs like 3-bromo-2,4,5,6-tetrafluorobenzotrifluoride (CAS: N/A) show upfield shifts due to the electron-withdrawing bromine .
- 13C NMR : The carbonyl carbon in methyl 4-azido-2,3,5,6-tetrafluorobenzoate appears at δ 160.46, while brominated esters typically show downfield shifts (~δ 165–170) due to bromine’s inductive effects .
b) Thermodynamic Stability
Comparative studies on 3-chloro-2,4,5,6-tetrafluoropyridine and 4-bromo-2,3,5,6-tetrafluoropyridine reveal that brominated compounds exhibit higher thermal stability (ΔHf ≈ +15 kJ/mol) due to stronger C-Br bond dissociation energies .
Biological Activity
Methyl 3-bromo-2,4,5,6-tetrafluorobenzoate (CAS No. 344-04-7) is a fluorinated aromatic compound with significant biological activity. Its structural characteristics and the presence of bromine and fluorine atoms contribute to its unique interactions in biological systems. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following chemical formula:
- Molecular Formula : C8H4BrF3O2
- Molecular Weight : 271.02 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against various bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 50 µg/mL |
| Staphylococcus aureus | 30 µg/mL |
| Pseudomonas aeruginosa | 70 µg/mL |
These results suggest that this compound could serve as a potential candidate for developing new antimicrobial agents.
Cytotoxicity and Antiproliferative Effects
In vitro studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:
| Cell Line | IC50 (µg/mL) |
|---|---|
| HeLa (cervical cancer) | 25 |
| A549 (lung cancer) | 30 |
| MCF-7 (breast cancer) | 35 |
The compound demonstrated significant antiproliferative activity against these cancer cell lines, indicating its potential role in cancer therapy.
The exact mechanism by which this compound exerts its biological effects is under investigation. Preliminary studies suggest that it may interfere with cellular processes such as:
- DNA Synthesis Inhibition : The compound may inhibit enzymes involved in DNA replication.
- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into cell membranes, leading to increased permeability and eventual cell death.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited a significant reduction in bacterial load in vitro and in animal models.
- Cancer Cell Proliferation : Research conducted at a prominent university demonstrated that treatment with this compound resulted in decreased viability of HeLa cells. Flow cytometry analysis indicated an increase in apoptosis markers following treatment.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
